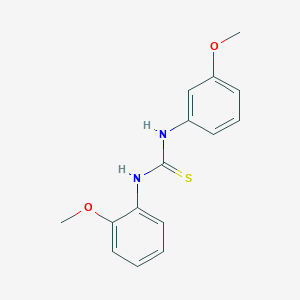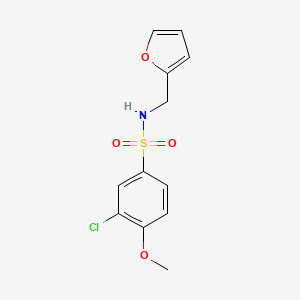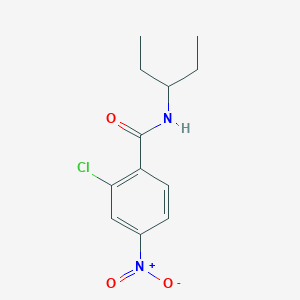![molecular formula C14H13ClN2O2S B5704370 2-(2-chlorophenoxy)-N'-[1-(2-thienyl)ethylidene]acetohydrazide](/img/structure/B5704370.png)
2-(2-chlorophenoxy)-N'-[1-(2-thienyl)ethylidene]acetohydrazide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2-chlorophenoxy)-N'-[1-(2-thienyl)ethylidene]acetohydrazide, commonly known as CPTH, is a synthetic compound that has been extensively studied for its potential use as a research tool in various scientific fields. CPTH is a potent inhibitor of histone acetyltransferases (HATs) and has been shown to modulate gene expression in various cell types.
Wirkmechanismus
CPTH inhibits the activity of 2-(2-chlorophenoxy)-N'-[1-(2-thienyl)ethylidene]acetohydrazide by binding to the active site of the enzyme. This prevents the acetylation of histone proteins, which in turn affects the regulation of gene expression. CPTH has also been shown to inhibit the growth of cancer cells by inducing apoptosis, or programmed cell death.
Biochemical and Physiological Effects:
CPTH has been shown to modulate gene expression in various cell types, which can have a wide range of biochemical and physiological effects. It has also been shown to inhibit the growth of cancer cells, making it a potential candidate for cancer therapy. However, the exact biochemical and physiological effects of CPTH are still being studied.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using CPTH in lab experiments is its potency as a HAT inhibitor. It has been shown to be more potent than other HAT inhibitors such as anacardic acid. However, one limitation of using CPTH is its potential toxicity. It has been shown to be toxic to some cell types at high concentrations, which can limit its use in certain experiments.
Zukünftige Richtungen
There are several future directions for the study of CPTH. One area of research is the development of more potent and selective HAT inhibitors based on the structure of CPTH. Another area of research is the use of CPTH in combination with other drugs for cancer therapy. Finally, the exact biochemical and physiological effects of CPTH need to be further studied to fully understand its potential as a research tool.
Synthesemethoden
CPTH can be synthesized using a simple two-step procedure. The first step involves the reaction of 2-chlorophenol with 2-thiophene carboxaldehyde in the presence of a base such as potassium carbonate. The resulting product is then reacted with acetohydrazide in the presence of a catalyst such as acetic acid to yield CPTH. The overall yield of this synthesis method is approximately 50%.
Wissenschaftliche Forschungsanwendungen
CPTH has been extensively studied for its potential use as a research tool in various scientific fields. It has been shown to inhibit the activity of 2-(2-chlorophenoxy)-N'-[1-(2-thienyl)ethylidene]acetohydrazide, which are enzymes that add acetyl groups to histone proteins. Histone acetylation plays a critical role in the regulation of gene expression, and the inhibition of 2-(2-chlorophenoxy)-N'-[1-(2-thienyl)ethylidene]acetohydrazide by CPTH has been shown to modulate gene expression in various cell types. CPTH has also been shown to inhibit the growth of cancer cells, making it a potential candidate for cancer therapy.
Eigenschaften
IUPAC Name |
2-(2-chlorophenoxy)-N-[(E)-1-thiophen-2-ylethylideneamino]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13ClN2O2S/c1-10(13-7-4-8-20-13)16-17-14(18)9-19-12-6-3-2-5-11(12)15/h2-8H,9H2,1H3,(H,17,18)/b16-10+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HRKWRMJCZZPIPQ-MHWRWJLKSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NNC(=O)COC1=CC=CC=C1Cl)C2=CC=CS2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=N\NC(=O)COC1=CC=CC=C1Cl)/C2=CC=CS2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13ClN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-chlorophenoxy)-N-[(E)-1-thiophen-2-ylethylideneamino]acetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-(3-nitrophenyl)-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]acrylamide](/img/structure/B5704295.png)

![3-chloro-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-methylbenzamide](/img/structure/B5704301.png)





![N-{2,6-dimethyl-4-[2,2,2-trifluoro-1-hydroxy-1-(trifluoromethyl)ethyl]phenyl}acetamide](/img/structure/B5704362.png)

![N-{[(4-chlorophenyl)amino]carbonothioyl}-1-naphthamide](/img/structure/B5704385.png)
![2-methyl-N-[3-(5-phenyl-1,3,4-oxadiazol-2-yl)phenyl]propanamide](/img/structure/B5704394.png)
